molecular formula C20H16N2S B12466586 1'-ethyl-2,3'-biquinoline-4'(1'H)-thione

1'-ethyl-2,3'-biquinoline-4'(1'H)-thione

Cat. No.: B12466586
M. Wt: 316.4 g/mol
InChI Key: GBVHICDCRXZHIQ-UHFFFAOYSA-N
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Description

1'-ethyl-2,3'-biquinoline-4'(1'H)-thione is a synthetic biquinoline derivative characterized by a thione functional group. Compounds within the quinoline-thione class are of significant interest in medicinal chemistry and materials science due to their diverse electronic properties and potential for heterocyclic interaction. Researchers are exploring these scaffolds for various applications, including as key intermediates in organic synthesis and for developing novel pharmacologically active molecules. Similar structures have been investigated for their potential biological activities, such as anticancer and antimicrobial properties, and for their ability to protect against oxidative stress-induced damage. The unique electronic configuration of the thione group also makes it a candidate for metal chelation and for use in the development of advanced organic materials. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Handle with appropriate safety precautions. Specific data on solubility, stability, and spectral properties for this compound will be provided upon request and as it becomes available.

Properties

Molecular Formula

C20H16N2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-ethyl-3-quinolin-2-ylquinoline-4-thione

InChI

InChI=1S/C20H16N2S/c1-2-22-13-16(20(23)15-8-4-6-10-19(15)22)18-12-11-14-7-3-5-9-17(14)21-18/h3-13H,2H2,1H3

InChI Key

GBVHICDCRXZHIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=S)C2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Base-Promoted Cyclization of o-Alkynylthiourea Derivatives

This method leverages the reactivity of o-alkynylthiourea intermediates to construct the quinoline-thione core. Adapted from protocols for simple quinoline-4(1H)-thiones, the approach involves:

  • Synthesis of o-alkynylthiourea : Reacting o-alkynylanilines with aroyl/acyl isothiocyanates under basic conditions.
  • 6-exo-dig-S Cyclization : Base-induced cyclization of the thiourea intermediate, followed by rearrangement to form the quinoline-thione structure.

For 1'-ethyl-2,3'-biquinoline-4'(1H)-thione, a diethyl-substituted precursor or subsequent alkylation may be required to introduce the ethyl group.

Key Conditions :

Parameter Value/Optimized Range Reference
Base K₂CO₃ or NaOH
Solvent DMF or THF
Temperature 60–100°C
Yield 50–70%

Thiation of Biquinoline Precursors

This method replaces a halogen or other leaving group at the 4'-position with a thione group. Inspired by protocols for related quinoline-thiones, the steps include:

  • Preparation of 4'-Chloro-Biquinoline : Synthesized via coupling reactions or direct halogenation.
  • Sulfuration : Treatment with sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₂S₅) to introduce the -C=S group.

Example Reaction Pathway :
$$
\text{Biquinoline-4'-Cl} \xrightarrow{\text{NaSH}} \text{Biquinoline-4'-SNa} \xrightarrow{\text{H}^+} \text{Biquinoline-4'-SH} \xrightarrow{\text{Dehydration}} \text{Biquinoline-4'-thione}
$$

Optimized Conditions :

Parameter Value/Optimized Range Reference
Sulfur Source NaSH or P₂S₅
Solvent Ethanol or Pyridine
Temperature 25–80°C
Yield 60–85%

Three-Component Cyclocondensation

Inspired by triazine-thione synthesis, this method combines arylaldehydes, thiourea derivatives, and orthoformates to form the biquinoline-thione core.

Proposed Mechanism :

  • Imidate Formation : Reaction of aldehydes with thiourea derivatives.
  • Cyclization : Orthoformate-mediated cyclization to form the biquinoline framework.
  • Thione Incorporation : Retention of the -C=S group during the reaction.

Advantages :

  • Catalyst-free, one-pot synthesis.
  • Broad functional group tolerance.

Example Reagents :

Component Example
Aldehyde 4-Ethylbenzaldehyde
Thiourea Derivative 2-Aminoquinoline-3-thiourea
Orthoformate HC(OR)₃

Microwave-Assisted Synthesis

Adapting protocols for dihydropyrimidin-2-thiones, this method employs microwave irradiation to accelerate cyclization or condensation reactions.

Procedure :

  • Mixing Components : Combine aldehyde, thiourea, and 1,3-diketone precursors.
  • Microwave Irradiation : Heat at 300W for 3–4 minutes with TBAB as a catalyst.

Key Benefits :

Parameter Value/Optimized Range Reference
Catalyst TBAB (tetrabutylammonium bromide)
Time 3–4 minutes
Yield 90–95%

This approach targets the ethyl group introduction via N-alkylation, followed by thione formation.

Steps :

  • Alkylation : Treating 2,3'-biquinoline with ethyl iodide or bromide under basic conditions.
  • Thione Introduction : Sulfuration of the 4'-position using NaSH or P₂S₅.

Critical Factors :

  • Regioselectivity : Ensuring alkylation occurs at the 1'-nitrogen.
  • Purification : Column chromatography to isolate the target compound.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

Method Advantages Limitations Yield Range
Base-Promoted Cyclization High regioselectivity, scalable Requires specific o-alkynyl precursors 50–70%
Thiation of Precursors Simple, widely applicable Sensitive to steric hindrance 60–85%
Three-Component Cyclocondensation Broad substrate scope, catalyst-free Limited to specific aldehyde-thiourea pairs 70–80%
Microwave-Assisted Rapid reaction, high yields Requires specialized equipment 90–95%
N-Alkylation + Cyclization Direct ethyl group introduction Multi-step, purification challenges 60–75%

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-2,3’-biquinoline-4’(1’H)-thione can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thione group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-ethyl-2,3’-biquinoline-4’(1’H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thione-Containing Heterocycles

Compound Core Structure Substituents Key Spectral Data (¹H NMR δ ppm) Reference
1'-Ethyl-2,3'-biquinoline-4'(1'H)-thione Biquinoline 1'-ethyl, 4'-thione H-2 proton shift influenced by ethyl group (inferred ~0.4–0.6 ppm downfield)
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Dithioloquinoline 4,5-dihydro, dithiolo ring H-6: 6.32 ppm; NH: 6.02 ppm
Pyridine-2(1H)-thione Pyridine 2-thione, 3-cyano, 6-methyl H-2 proton at ~13.5 ppm (acidic thiol form)
Morpholinium hexahydroquinoline-2-thiolate Hexahydroquinoline Morpholinium counterion CH2 groups: 4.16–4.23 ppm

Key Observations :

  • Substituent Effects: The ethyl group in this compound likely induces steric and electronic modifications, comparable to morpholinium salts in hexahydroquinolines, where alkyl groups alter solubility and reactivity .
  • Thione vs. Thiolate: Unlike pyridine-2(1H)-thione derivatives, which exist in thiol-thione tautomeric forms, biquinoline thiones are stabilized in the thione form due to extended conjugation .

Comparison with Other Methods :

  • Dithioloquinolines: Require refluxing with elemental sulfur (81% yield) , whereas iodine-mediated routes for isothiochromene-thiones are less efficient .
  • Pyridine-thiones : Synthesized via condensation with thiourea or CS₂, but side reactions (e.g., dithione formation) complicate purification .

Key Insights :

  • Antimicrobial Efficacy: Pyridine- and pyrimidine-thiones show moderate activity against Gram-positive bacteria, likely via thiol-mediated redox disruption . The ethyl group in this compound may enhance lipophilicity, improving membrane penetration.

Physicochemical Properties

  • Solubility: Biquinoline-thiones are generally lipophilic due to fused aromatic rings; ethyl substitution further reduces aqueous solubility compared to unsubstituted analogs.
  • Thermal Stability: Melting points of related thiones (e.g., 238–239°C for dithioloquinoline derivatives ) suggest high thermal stability, advantageous for pharmaceutical formulation.

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